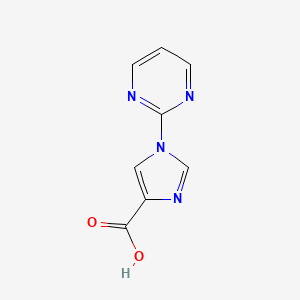

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-7(14)6-4-12(5-11-6)8-9-2-1-3-10-8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHAZSBLHLXOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239735-33-1 | |

| Record name | 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of pyrimidine derivatives with imidazole carboxylic acids under specific conditions to form the desired compound .

Industrial Production Methods: Industrial production methods often employ scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid on a larger scale .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group in the compound undergoes esterification and amidation under standard conditions. These reactions are critical for modifying solubility or biological activity.

Key Findings :

-

Amidation with primary/secondary amines produces derivatives with enhanced pharmacological profiles.

-

Esterification improves lipophilicity for membrane permeability in drug design .

Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination , enabling structural diversification.

Mechanistic Insight :

-

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 4- and 6-positions .

-

Coupling reactions are regioselective due to steric and electronic effects .

Cycloaddition Reactions

The imidazole moiety participates in 1,3-dipolar cycloadditions with nitrile oxides or azides to form fused heterocycles.

| Dipole | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile oxide | Toluene, reflux, 12 h | Imidazo[1,2-a]pyrimidine derivatives | 70% | |

| Azide | Cu(I) catalyst, RT, 24 h | Triazolo-imidazole hybrids | 65% |

Applications :

Oxidation and Reduction

The imidazole ring undergoes oxidation to form N-oxides, while the pyrimidine ring remains stable under mild conditions.

Limitations :

-

Over-oxidation leads to decomposition; precise stoichiometry is required.

Halogenation

Direct halogenation at the imidazole C5 position is achievable via electrophilic substitution.

| Halogenating Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| NBS (N-Bromosuccinimide) | DCM, RT, 2 h | 5-Bromo-1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid | 58% | |

| ICl (Iodine monochloride) | AcOH, 60°C, 4 h | 5-Iodo derivative | 52% |

Regioselectivity :

-

Halogenation occurs exclusively at the electron-rich C5 position of the imidazole ring.

Hydrolysis and Decarboxylation

Controlled hydrolysis of ester derivatives regenerates the parent carboxylic acid, while harsh conditions induce decarboxylation.

Thermodynamic Data :

Metal Complexation

The compound acts as a bidentate ligand , coordinating via pyrimidine N1 and carboxylate oxygen.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Ethanol, RT, 2 h | Octahedral Cu(II) complex | 8.2 ± 0.3 | |

| FeCl₃·6H₂O | Methanol, 50°C, 4 h | Tetrahedral Fe(III) complex | 6.8 ± 0.2 |

Applications :

-

Metal complexes exhibit enhanced catalytic activity in oxidation reactions.

Scientific Research Applications

While specific applications of "1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid" are not detailed in the provided search results, the results do offer insights into its properties and related research, which can inform potential applications.

Basic Information

1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 190.16 . It has a PubChem CID of 63342875 and is identified by the CAS number 1239735-33-1 . The IUPAC name is 1-pyrimidin-2-ylimidazole-4-carboxylic acid .

Physicochemical Properties

This compound typically appears as a powder and should be stored at room temperature .

Safety Information

"1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid" is labeled with the signal word "Warning" and has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P270: Do not eat, drink, or smoke when using this product.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

Potential Applications

While the search results do not explicitly detail the applications of 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid, they do provide some context:

- Life Science Research : It is listed as a life science product, suggesting its use in biological and chemical research .

- Building Block for Pharmaceuticals : The presence of pyrimidine, imidazole, and carboxylic acid groups suggests its potential as a building block in synthesizing more complex molecules, possibly with pharmaceutical applications .

- Inhibitors of c-Jun-N-terminal Kinase 3 (JNK3) : Pyrimidine derivatives have been explored as selective inhibitors of JNK3, which is a target for treating neurodegenerative diseases . The compound 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives showed high selectivity for JNK3 .

- Synthesis of Imidazole Derivatives : 1H-imidazole-4-carboxylic acids can be used in synthesizing novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides, which have potential uses in various applications .

- Antifungal Agents : Modification of the triazole pharmacophore group is vital in developing antifungal agents because it offers broad-spectrum effectiveness .

Synthesis Information

The search results mention methods for synthesizing related compounds, such as 1,5-diaryl-1H-imidazole-4-carboxylate esters . These methods involve reacting acyl chlorides with aniline derivatives, followed by cycloaddition with ethyl isocyanoacetate .

Data Table

Because the applications of the compound are not explicitly mentioned, a data table cannot be constructed.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid

- CAS : 1014632-18-8

- Molecular Formula : C₈H₆N₄O₂ (same as the parent compound).

- Key Difference: Replaces the imidazole ring with a pyrazole ring, which has two adjacent nitrogen atoms instead of the imidazole’s non-adjacent configuration.

- Its molecular weight is identical (190.16 g/mol), but its solubility and reactivity differ due to pyrazole’s distinct electron distribution .

1-Phenyl-1H-imidazole-4-carboxylic Acid

- CAS : 18075-64-4

- Molecular Formula : C₁₀H₈N₂O₂.

- Key Difference : Substitutes the pyrimidinyl group with a phenyl ring.

- Properties : The phenyl group increases hydrophobicity, enhancing membrane permeability but reducing solubility in polar solvents. Molecular weight is 188.18 g/mol , slightly lower than the parent compound. This derivative is explored in materials science and as a ligand in coordination chemistry .

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

- CAS : 445302-22-7

- Molecular Formula : C₁₀H₇ClN₂O₂.

- Key Difference : Incorporates a chlorine atom at the para position of the phenyl substituent.

- Properties: The electron-withdrawing chlorine enhances electrophilicity, improving binding affinity in certain enzymatic assays. Molecular weight (222.63 g/mol) is higher due to chlorine’s atomic mass. This compound is used in pesticide research (e.g., imidazolinone herbicides) .

Ethyl 1-(Pyrimidin-4-yl)-1H-imidazole-4-carboxylate

- CAS : 1389313-33-0

- Molecular Formula : C₁₀H₁₀N₄O₂.

- Key Difference : Replaces the carboxylic acid with an ethyl ester group.

- Properties : The esterification improves lipophilicity, making it a prodrug candidate. Molecular weight (218.21 g/mol ) is higher due to the ethyl group. Requires enzymatic hydrolysis for activation, limiting its direct biological activity .

1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid Hydrochloride

- CAS : 1051941-66-2

- Molecular Formula : C₁₀H₁₄ClN₃O₂.

- Key Difference : Replaces the imidazole ring with a piperidine ring.

- Properties : The alicyclic piperidine introduces conformational flexibility and basicity (pKa ~10.5). As a hydrochloride salt, it has enhanced aqueous solubility. Molecular weight (243.69 g/mol ) reflects the addition of the piperidine and chlorine .

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Applications |

|---|---|---|---|---|---|

| 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid | 1239735-33-1 | C₈H₆N₄O₂ | 190.16 | Pyrimidinyl-imidazole with carboxylic acid | Kinase inhibitors, receptor antagonists |

| 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid | 1014632-18-8 | C₈H₆N₄O₂ | 190.16 | Pyrimidinyl-pyrazole | Drug discovery intermediates |

| 1-Phenyl-1H-imidazole-4-carboxylic acid | 18075-64-4 | C₁₀H₈N₂O₂ | 188.18 | Phenyl-imidazole | Materials science, coordination chemistry |

| 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid | 445302-22-7 | C₁₀H₇ClN₂O₂ | 222.63 | Chlorophenyl-imidazole | Herbicide research |

| Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate | 1389313-33-0 | C₁₀H₁₀N₄O₂ | 218.21 | Ethyl ester derivative | Prodrug development |

| 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride | 1051941-66-2 | C₁₀H₁₄ClN₃O₂ | 243.69 | Piperidine-pyrimidine hybrid | Solubility-enhanced drug candidates |

Biological Activity

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural combination of pyrimidine and imidazole rings, which contributes to its biological activity. The presence of a carboxylic acid group enhances its solubility and reactivity, making it suitable for various biochemical interactions.

Biological Activity Overview

- Enzyme Inhibition : Research indicates that 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid acts as a potential inhibitor for several enzymes, including cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. In vitro studies have shown that compounds with similar structures exhibit significant COX-2 inhibition, suggesting that this compound may have anti-inflammatory properties .

- Anticancer Properties : The compound has been evaluated for its anticancer potential against various human cancer cell lines. Studies reveal that derivatives of imidazole and pyrimidine can inhibit cell proliferation in cancers such as breast, lung, and colon cancer. For instance, related compounds have demonstrated IC50 values ranging from 0.01 µM to 8.12 µM in inhibiting cancer cell growth .

- Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

The biological activity of 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound may bind to the active sites of enzymes such as COX, inhibiting their function and thereby reducing inflammatory responses.

- Cell Cycle Modulation : In cancer cells, it appears to interfere with cell cycle progression by inducing apoptosis or halting proliferation through nucleotide depletion mechanisms linked to dihydroorotate dehydrogenase (DHODH) inhibition .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

Q & A

Q. How can researchers link the compound’s electronic properties to its catalytic or material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.